![molecular formula C9H12INSe B15162864 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide CAS No. 180626-73-7](/img/structure/B15162864.png)
2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide typically involves the reaction of a selenenyl halide with a dimethylamino-substituted benzene derivative. One common method includes the reaction of benzeneselenenyl chloride with N,N-dimethylaniline in the presence of a suitable base to yield the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation and decomposition of the sensitive selenium-containing intermediates .
Analyse Chemischer Reaktionen
2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction of the selenium center can yield selenides or even elemental selenium.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds and in coupling reactions.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing into its potential use in developing selenium-based drugs, given selenium’s known antioxidant properties.
Industry: It may be used in the synthesis of selenium-containing polymers and materials with unique electronic and optical properties
Wirkmechanismus
The mechanism by which 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can modulate the activity of enzymes and proteins, potentially leading to antioxidant effects and other biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide include other organoselenium compounds such as:
- Benzeneselenenyl chloride
- Benzeneselenenyl bromide
- 2-[(Dimethylamino)methyl]benzene-1-selenenyl fluoride
These compounds share the selenium-benzene core structure but differ in the halide substituent. The iodide variant is unique due to the larger atomic radius and lower electronegativity of iodine compared to chlorine, bromine, and fluorine, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
180626-73-7 |
|---|---|
Molekularformel |
C9H12INSe |
Molekulargewicht |
340.07 g/mol |
IUPAC-Name |
[2-[(dimethylamino)methyl]phenyl] selenohypoiodite |
InChI |
InChI=1S/C9H12INSe/c1-11(2)7-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
UOKTVYRJAAWTGF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1[Se]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


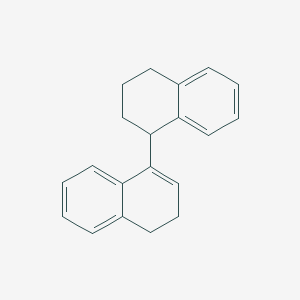
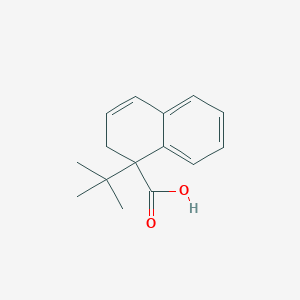
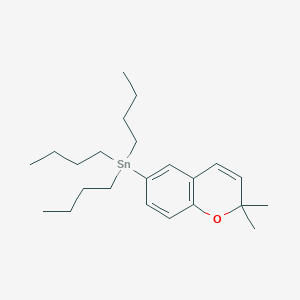
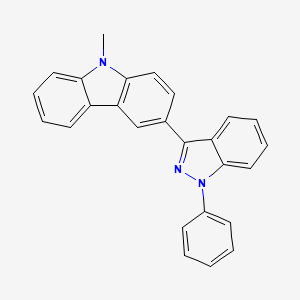
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)
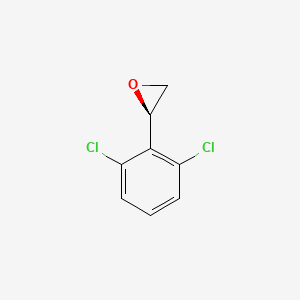
![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)

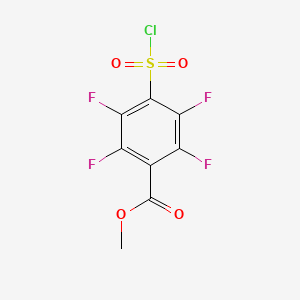
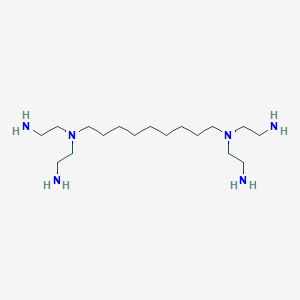

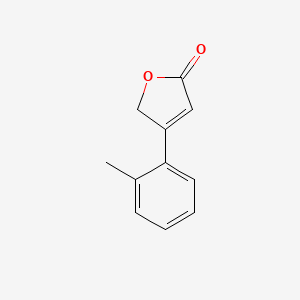
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
